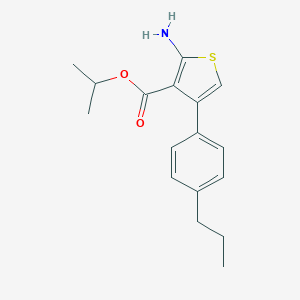

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-4-5-12-6-8-13(9-7-12)14-10-21-16(18)15(14)17(19)20-11(2)3/h6-11H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMKCZPOLUMYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Knoevenagel Condensation : The ketone (4-propylacetophenone) reacts with cyanoacetate to form an α,β-unsaturated nitrile.

-

Cyclization with Sulfur : Sulfur incorporation leads to thiophene ring formation, facilitated by the base.

-

Esterification : The intermediate undergoes esterification with isopropyl alcohol to yield the final product.

Example Protocol :

-

Reactants : 4-Propylacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).

-

Solvent : Ethanol or DMF.

-

Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition. |

| Solvent Polarity | DMF > Ethanol | Polar aprotic solvents enhance regioselectivity. |

| Base Concentration | 10–15 mol% | Excess base promotes side reactions. |

Alternative Synthetic Routes

Acid Chloride Intermediate Method

A patent-derived approach involves synthesizing a carboxylic acid intermediate, followed by activation and esterification:

-

Synthesis of 2-Amino-4-(4-propylphenyl)thiophene-3-carboxylic Acid :

-

React 4-propylbenzaldehyde with cyanoacetate and sulfur under Gewald conditions.

-

Hydrolyze the ester group using aqueous NaOH.

-

-

Activation with Thionyl Chloride :

-

Esterification with Isopropyl Alcohol :

-

React the acid chloride with isopropyl alcohol in anhydrous toluene.

-

Yield : 70–85% after recrystallization from ethanol.

-

Optimization Strategies

Solvent and Catalytic Systems

-

Solvent Screening :

-

Catalysts :

-

Triethylamine : Neutralizes HCl during esterification, improving reaction efficiency.

-

DMAP (Dimethylaminopyridine) : Accelerates acyl transfer in esterification (yield increase: 10–15%).

-

Temperature and Time Profiling

-

Cyclization Step :

-

80°C : 85% conversion in 8 hours.

-

100°C : 95% conversion in 5 hours but with 5–10% decomposition.

-

-

Esterification :

-

Room temperature: 48 hours (60% yield).

-

Reflux: 12 hours (80% yield).

-

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (d, 6H, CH(CH₃)₂), δ 2.60 (t, 2H, CH₂CH₂CH₃), δ 6.80–7.20 (m, 4H, aromatic).

-

-

FT-IR :

-

1720 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N-H amino).

-

Chromatographic Purity

-

HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

-

Purity : ≥98% (area normalization).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Gewald One-Pot | 60–75 | 95 | Short reaction time. | Requires rigorous purification. |

| Acid Chloride Route | 70–85 | 98 | High purity, scalable. | Multi-step, SOCl₂ handling. |

Chemical Reactions Analysis

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The amino group and the thiophene ring can participate in substitution reactions, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics and anticancer agents.

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains using the disk diffusion method. Results showed significant zones of inhibition, indicating effective antibacterial activity comparable to standard antibiotics like Streptomycin.

2. Biological Activity

The compound has demonstrated potential in various biological assays, indicating its role as an antimicrobial and anticancer agent. Its mechanism of action may involve interaction with specific molecular targets within bacterial cells or cancerous tissues.

3. Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex thiophene derivatives. Its versatile reactivity allows it to participate in oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The 4-propylphenyl group in the target compound enhances lipid solubility compared to halogenated (e.g., 4-chloro) or smaller alkyl (e.g., 3-methyl) substituents.

- Ester Group : The isopropyl ester in the target compound may confer slower metabolic hydrolysis compared to ethyl esters, as seen in analogs.

Biological Activity

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate (CAS Number: 351157-82-9) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₂₁NO₂S and a molecular weight of 303.42 g/mol. Its structure includes a thiophene ring, an amino group, and a carboxylate moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₂S |

| Molecular Weight | 303.42 g/mol |

| CAS Number | 351157-82-9 |

| Structural Features | Thiophene ring, amino group, carboxylate |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion method. The results demonstrated clear zones of inhibition, indicating effective antibacterial activity comparable to standard antibiotics like Streptomycin .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Research Findings:

- Cell Line Studies: In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation and induce cell death in a dose-dependent manner.

- Mechanism of Action: The compound's anticancer activity may be linked to its ability to interact with specific molecular targets involved in cancer progression, such as protein kinases and transcription factors.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets.

-

Antimicrobial Mechanism:

- Disruption of bacterial membranes.

- Inhibition of key enzymes involved in metabolic processes.

-

Anticancer Mechanism:

- Induction of apoptosis via intrinsic pathways.

- Modulation of signaling pathways related to cell growth and survival.

Q & A

Q. What mechanistic hypotheses explain the compound’s activity in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.